molecular formula C7H13NO2 B8066409 (S)-5-isopropylmorpholin-3-one

(S)-5-isopropylmorpholin-3-one

Cat. No.: B8066409
M. Wt: 143.18 g/mol
InChI Key: DGOLJYXTOMTIEE-ZCFIWIBFSA-N
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Description

(S)-5-Isopropylmorpholin-3-one is a chiral morpholinone derivative characterized by a six-membered morpholine ring fused with a ketone group at the 3-position and an isopropyl substituent at the 5-position in the (S)-configuration. This compound has garnered attention in asymmetric catalysis, particularly in dynamic kinetic resolution reactions. For example, it was employed as a key reagent in the synthesis of β-stereogenic α-keto esters via cross-benzoin additions under nitrogen atmosphere, demonstrating its utility in generating enantiomerically enriched products . The stereoelectronic properties imparted by the isopropyl group and the morpholinone scaffold are critical to its reactivity and selectivity in such transformations.

Properties

IUPAC Name

(5S)-5-propan-2-ylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOLJYXTOMTIEE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-isopropylmorpholin-3-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable morpholine derivative.

    Oxidation: The ketone functional group at the 3-position is introduced via oxidation reactions, often employing oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing catalysts to facilitate the isopropylation and oxidation steps, thereby improving selectivity and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Isopropylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-5-Isopropylmorpholin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-5-isopropylmorpholin-3-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are sensitive to the presence of the morpholine ring and the isopropyl group.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of (S)-5-isopropylmorpholin-3-one, its structural and functional analogs are analyzed below. Key comparison parameters include steric effects, catalytic efficiency, enantioselectivity, and solubility.

Table 1: Comparative Analysis of Morpholin-3-one Derivatives

Compound Substituent at C5 Steric Bulk (A-value, kcal/mol) Enantioselectivity (ee%) Solubility in THF Key Application
This compound Isopropyl (S) ~2.2 92–98% High Cross-benzoin additions, β-stereogenic synthesis
5-Methylmorpholin-3-one Methyl ~0.7 60–75% Moderate General organocatalysis
5-Phenylmorpholin-3-one Phenyl ~3.0 85–90% Low Arylations, Friedel-Crafts reactions
Morpholin-3-one H N/A <50% High Baseline studies, non-stereoselective reactions

Key Findings:

Steric Effects : The isopropyl group in this compound provides intermediate steric hindrance (A-value ≈2.2 kcal/mol), balancing substrate accessibility and transition-state control. This contrasts with the smaller methyl group (A ≈0.7) in 5-methylmorpholin-3-one, which offers insufficient steric shielding, and the bulkier phenyl group (A ≈3.0) in 5-phenylmorpholin-3-one, which may hinder substrate binding .

Enantioselectivity : The (S)-isopropyl configuration enables high enantioselectivity (92–98% ee) in cross-benzoin additions, outperforming methyl-substituted analogs (60–75% ee) and phenyl derivatives (85–90% ee). This is attributed to optimal chiral induction from the isopropyl group’s three-dimensional bulk .

Solubility: this compound exhibits high solubility in tetrahydrofuran (THF), a common reaction solvent, due to the morpholinone ring’s polarity. In contrast, 5-phenylmorpholin-3-one’s low solubility limits its utility in homogeneous catalysis.

Reaction Scope : While 5-phenyl derivatives are effective in arylations, the isopropyl variant’s versatility in dynamic kinetic resolutions—such as the synthesis of β-stereogenic compounds—highlights its niche superiority .

Biological Activity

(S)-5-isopropylmorpholin-3-one is a chiral compound belonging to the morpholine family, characterized by its potential biological activities and interactions with various molecular targets. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Structure : The compound features an isopropyl group attached to the nitrogen atom of the morpholine ring, influencing its biological reactivity and interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways. For instance, it has been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a role in immune response and cancer progression .
  • Receptor Modulation : this compound can bind to receptors, affecting signal transduction pathways that are crucial for cellular communication and function.

Biological Assays and Applications

This compound has been utilized in various biological assays to study its effects on enzyme activity and receptor binding. Its applications span multiple fields:

  • Medicinal Chemistry : As a potential drug candidate, it is being explored for therapeutic uses against cancer and inflammatory diseases due to its inhibitory effects on IDO .
  • Material Science : The compound serves as an intermediate in synthesizing polymers with specific properties, highlighting its versatility in industrial applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(R)-5-isopropylmorpholin-3-oneChiral enantiomer with similar propertiesDifferent biological activity due to chirality
MorpholineParent compound lacking isopropyl groupUsed in various chemical syntheses
N-isopropylmorpholineIsopropyl group attached to nitrogenSimilar applications but different reactivity

The presence of the isopropyl group significantly influences the reactivity and biological activity of this compound compared to its enantiomer and other morpholine derivatives.

Case Studies

Research studies have demonstrated the efficacy of this compound in various biological contexts:

  • Inhibition of IDO Activity :
    • A study highlighted the role of this compound in inhibiting IDO, which is crucial for regulating immune responses in cancer patients. The inhibition of this enzyme can enhance T-cell activity against tumors .
  • Receptor Binding Studies :
    • Biological assays have shown that this compound effectively binds to specific receptors involved in neurotransmission, suggesting potential applications in neuropharmacology.

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